molecular formula C43H74O2 B8088718 Cholesteryl palmitoleate CAS No. 1797-71-3

Cholesteryl palmitoleate

Cat. No.: B8088718
CAS No.: 1797-71-3
M. Wt: 623.0 g/mol
InChI Key: HODJWNWCVNUPAQ-XDOSKZMUSA-N
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Description

Cholesteryl palmitoleate (CAS 16711-66-3) is a cholesterol ester formed from cholesterol and palmitoleic acid, a monounsaturated fatty acid (MUFA). This compound is significant in lipid metabolism research, particularly in studying lipoprotein core composition and the regulation of cholesterol homeostasis . Palmitoleic acid exists in cis and trans isomers, which have been shown to regulate cholesterol metabolism through distinct mechanisms; cis-palmitoleic acid primarily reduces cholesterol synthesis, while trans-palmitoleic acid inhibits intestinal cholesterol absorption and more effectively lowers serum cholesterol levels . In molecular dynamics simulations, this compound contributes to the structural properties of lipoprotein cores, helping to prevent their solidification . Researchers value this compound for its relevance to studying cardiovascular disease, hepatosteatosis, and hypercholesterolemia, as palmitoleic acid is also recognized as a lipokine—a fatty acid with hormone-like signaling functions that can influence insulin sensitivity and inflammation in distant tissues . This compound is provided with high purity (>99%) and is intended for research applications only.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODJWNWCVNUPAQ-XDOSKZMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312800
Record name Cholesteryl palmitoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(16:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16711-66-3
Record name Cholesteryl palmitoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16711-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl 9-hexadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesteryl palmitoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL PALMITOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CE(16:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl palmitoleate can be synthesized through the esterification of cholesterol with palmitoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl palmitoleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound hydroperoxides.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or ozone are commonly used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic or basic catalysts facilitate substitution reactions.

Major Products:

    Oxidation: this compound hydroperoxides.

    Reduction: this compound alcohol.

    Substitution: Various substituted cholesteryl derivatives.

Scientific Research Applications

Metabolic Health Applications

Cholesteryl palmitoleate is primarily recognized for its implications in metabolic health. Research indicates that palmitoleic acid, a component of this compound, may function as a lipokine—a signaling molecule that regulates metabolic processes.

  • Insulin Sensitivity : Studies have shown that palmitoleic acid improves insulin sensitivity in muscle tissues, which could be beneficial for managing type 2 diabetes. Its role in enhancing β-cell proliferation and reducing endoplasmic reticulum stress has been documented, indicating its potential therapeutic applications in diabetes management .
  • Lipid Metabolism : this compound has been linked to the regulation of lipid metabolism. It influences triglyceride biosynthesis and lipolysis in adipocytes while also inhibiting hepatic steatosis. This regulation occurs through the activation of peroxisome proliferator-activated receptor (PPAR)α, which affects the expression of genes involved in lipid metabolism .
  • Cardiovascular Health : The compound may help prevent cardiovascular diseases by reducing cholesterol levels and improving overall lipid profiles. Studies suggest that both cis- and trans-isomers of palmitoleic acid can lower serum cholesterol and low-density lipoprotein (LDL) levels while promoting the conversion of cholesterol into bile acids .

Drug Delivery Systems

This compound has been incorporated into various drug delivery systems due to its amphiphilic nature, allowing it to form micelles and liposomes.

  • Liposomal Formulations : Research indicates that this compound can be utilized to enhance the bioavailability of drugs through liposomal formulations. These formulations improve drug distribution within cells and can be designed to release their contents under specific physiological conditions, such as hyperthermia .
  • Polymeric Micelles : this compound-based copolymers have shown promise in self-assembling into micelles with excellent drug-loading capacities. These micelles provide stability and controlled release profiles for therapeutic agents .

Biomarker for Clinical Studies

This compound serves as a significant biomarker in various clinical studies, particularly concerning lipid metabolism disorders.

  • Identification of Cholesterol Esters : It has been used as a standard for identifying cholesterol esters in human meibomian gland secretions, which can provide insights into ocular health and related disorders .
  • Research on Metabolic Disorders : The presence and levels of this compound are being investigated as potential indicators of metabolic health status, particularly regarding obesity and related diseases. Its role as a biomarker could facilitate early diagnosis and targeted interventions .

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Yang et al. (2013)HypercholesterolemiaDemonstrated that both cis- and trans-palmitoleic acids reduce cholesterol synthesis by downregulating HMGCR levels .
Souza et al. (2014)Lipid MetabolismShowed that this compound enhances insulin sensitivity and regulates triglyceride levels in adipocytes .
Bolsoni-Lopes et al. (2013)Drug DeliveryExplored the use of this compound in polymeric micelles for enhanced drug delivery systems with controlled release properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Esters

Structural and Crystallographic Comparisons
Compound Fatty Acid Chain Double Bond Position Crystal Structure (295 K) Key Conformational Features
Cholesteryl palmitoleate cis-9-hexadecenoic acid cis-Δ9 Monoclinic (P21) Disordered B-chains at 295 K; bent conformation in interface regions .
Cholesteryl oleate cis-9-octadecenoic acid cis-Δ9 Not fully characterized Extended chains in lipid droplets; associated with prostate cancer and remnant clearance .
Cholesteryl palmitelaidate trans-9-hexadecenoic acid trans-Δ9 Isostructural to palmitoleate Similar packing to palmitoleate but with trans double bond; straighter chains .
Cholesteryl nervonate cis-15-tetracosenoic acid cis-Δ15 Monoclinic (P21) Longer chains align in interface regions; lacks subcell structure .

Key Findings :

  • Double Bond Geometry : The cis-Δ9 configuration in palmitoleate introduces kinks in the ester chain, leading to disordered packing at higher temperatures. In contrast, the trans-Δ9 palmitelaidate forms straighter chains, yet maintains isostructural packing .
  • Chain Length: Longer chains (e.g., nervonate, C24) disrupt subcell regularity in crystal interfaces, unlike shorter esters (C9–C12 alkanoates) .
Functional and Metabolic Comparisons
Compound Biological Role Disease Associations Metabolic Pathways
This compound Cholesterol storage; lipid droplet formation Linked to obesity, metabolic syndrome, and alcohol consumption . Cleared less efficiently than oleate; higher levels correlate with hypertriglyceridemia .
Cholesteryl oleate TAG-rich lipoprotein remnant clearance Biomarker for prostate cancer; efficient clearance in vegans . Rapidly metabolized via lipoprotein lipolysis; inversely linked to insulin resistance .
Cholesteryl arachidonate Antimicrobial activity; inflammatory signaling Elevated in cystic fibrosis; antimicrobial against P. aeruginosa . Precursor for eicosanoids; esterified in phospholipids and cholesteryl esters .
Cholesteryl linoleate LDL cholesterol regulation; anti-inflammatory Reduced in iPLA2β-deficient mice; linked to DHA metabolism . Hydrolyzed by iPLA2β; critical for PUFA remodeling .

Key Findings :

  • Metabolic Efficiency : Cholesteryl oleate is cleared faster than palmitoleate, likely due to its role in TAG-rich lipoprotein metabolism .
  • Disease Links : Palmitoleate’s association with metabolic disorders contrasts with oleate’s protective role in prostate cancer .
Analytical and Separation Comparisons
Compound HPLC Retention Behavior Mass Spectrometry Response (vs. Palmitate) Key Separation Challenges
This compound Intermediate polarity due to cis-Δ9 Lower than arachidonate Co-elutes with saturated esters; requires ANN-GA optimization for resolution .
Cholesteryl oleate Longer retention than palmitoleate Higher signal linearity Easier separation due to chain length; used as a calibration standard .
Cholesteryl arachidonate Highest retention (very nonpolar) Most similar to palmitate Distinctive fragmentation patterns aid identification .

Key Findings :

  • Separation Complexity : Unsaturation and chain length affect elution order. Palmitoleate requires advanced chromatographic optimization due to conformational flexibility .
  • MS Detection : Arachidonate’s response mimics palmitate, complicating quantification without ester hydrolysis .

Biological Activity

Cholesteryl palmitoleate, an ester formed from cholesterol and palmitoleic acid, is gaining attention for its potential biological activities, particularly in lipid metabolism and cardiovascular health. This article explores the compound's biological activity, supported by recent research findings and data.

Overview of this compound

This compound is a cholesterol ester that incorporates palmitoleic acid (cis-16:1n-7), a monounsaturated fatty acid linked to various metabolic functions. It is hypothesized to play a role as a lipokine , influencing metabolic processes across different tissues.

Key Biological Activities

  • Metabolic Regulation :
    • Insulin Sensitivity : Research indicates that palmitoleic acid enhances insulin sensitivity in muscle tissues and pancreatic β-cells. In murine models, increased levels of palmitoleic acid have been shown to improve glycemic control and promote glucose uptake in skeletal muscle cells .
    • Lipid Profile Improvement : Higher circulating levels of palmitoleate are associated with favorable lipid profiles, including lower LDL cholesterol and higher HDL cholesterol levels. A study involving 3,630 participants found that increased palmitoleate concentrations correlated with lower total:HDL-cholesterol ratios .
  • Anti-inflammatory Properties :
    • Palmitoleic acid exhibits anti-inflammatory effects, particularly at low concentrations, by acting on macrophages and other immune cells. This property suggests its potential as a therapeutic agent in metabolic diseases characterized by chronic inflammation .
  • Impact on Cardiovascular Health :
    • This compound has been implicated in cardiovascular health due to its influence on lipid metabolism. It may help prevent the transformation of monocytes into foam cells, which are precursors to atherosclerosis .

Study 1: Cardiovascular Health Study

In a longitudinal analysis of the Cardiovascular Health Study, researchers tracked the relationship between circulating palmitoleate levels and metabolic risk factors over 14 years. The study found that higher palmitoleate concentrations were linked to improved lipid profiles but also noted a paradoxical association with increased triglycerides and insulin resistance in men .

Study 2: Murine Models

In animal studies, the deletion of fatty acid-binding proteins in adipose tissue led to increased levels of circulating palmitoleate, which subsequently protected against insulin resistance and related metabolic disorders. These findings suggest that this compound may function as a regulatory molecule in energy metabolism .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Insulin SensitivityEnhances glucose uptake in muscle
Lipid Profile ImprovementLowers LDL, raises HDL
Anti-inflammatory EffectsReduces inflammation in immune cells
Cardiovascular ProtectionPrevents foam cell formation

Q & A

Q. What analytical methods are most reliable for quantifying cholesteryl palmitoleate in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for precise quantification. Key steps include:

  • Using isotopically labeled internal standards (e.g., deuterated cholesteryl esters) to correct for matrix effects and ion suppression .
  • Validating method specificity by confirming the absence of interfering peaks at the retention times of this compound in blank matrices .
  • Achieving sensitivity down to pg/mL levels by optimizing collision energy and declustering potentials for precursor/product ion transitions .

Q. How does this compound differ structurally and functionally from other cholesterol esters (e.g., cholesteryl oleate or stearate)?

this compound (16:1Δ9) contains a monounsaturated palmitoleoyl chain, unlike saturated esters (e.g., cholesteryl palmitate) or polyunsaturated variants. This structural distinction affects:

  • Membrane fluidity : Monounsaturation reduces packing density in lipid bilayers compared to saturated esters .
  • Metabolic fate : Palmitoleate’s single double bond influences enzymatic hydrolysis rates by cholesterol esterases and its incorporation into lipoproteins .

Q. What biological systems are most relevant for studying this compound’s role in lipid metabolism?

  • In vitro models : Cultured hepatocytes or macrophages to study esterification by acyl-CoA cholesterol acyltransferase (ACAT) and hydrolysis by neutral cholesterol ester hydrolases .
  • Animal models : Transgenic mice with altered PUFA metabolism (e.g., CMOI−/− mice) to investigate tissue-specific accumulation of this compound .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in inflammation be resolved?

Discrepancies arise from context-dependent effects:

  • Pro-inflammatory : Elevated this compound in chronic rhinosinusitis with polyps correlates with altered arachidonic acid metabolism, suggesting a role in leukotriene signaling .
  • Anti-inflammatory : In liver models, palmitoleate (16:1n-7) may attenuate NF-κB activation, reducing pro-inflammatory cytokine release .
    Methodological resolution: Use lipidomic profiling paired with cytokine assays in disease-specific models to disentangle direct vs. indirect effects .

Q. What experimental design considerations are critical for studying this compound’s self-assembly in membranes?

  • Temperature control : Phase behavior of cholesteryl esters is highly temperature-sensitive; use differential scanning calorimetry (DSC) to identify transition points .
  • Model systems : Compare synthetic lipid bilayers (e.g., DOPC/cholesterol mixtures) with native membranes to assess packing efficiency and domain formation .
  • Validation : Confirm structural data with small-angle X-ray scattering (SAXS) or cryo-EM to resolve nanoscale organization .

Q. How can isotopic labeling improve mechanistic studies of this compound metabolism?

  • Deuterated standards : Synthesize (2H3)-cholesteryl palmitoleate to track hydrolysis kinetics in vitro and quantify recovery rates in LC-MS workflows .
  • Pulse-chase experiments : Use 13C-labeled palmitoleic acid to trace esterification pathways in live cells, coupled with kinetic modeling to estimate ACAT activity .

Q. What statistical approaches are recommended for analyzing this compound’s association with metabolic disorders?

  • Multivariate analysis : Apply principal component analysis (PCA) to lipidomic datasets to identify clusters of cholesteryl esters correlated with disease phenotypes .
  • Longitudinal modeling : Use mixed-effects regression to account for intra-subject variability in cohort studies, particularly when analyzing time-dependent changes in plasma ester levels .

Methodological Challenges and Solutions

Q. How to address solubility issues when working with this compound in vitro?

  • Solvent systems : Use tert-butanol/dodecane mixtures (1:4 v/v) to mimic physiological solubility without disrupting membrane integrity .
  • Nanocarriers : Incorporate this compound into lipid nanoparticles (LNPs) stabilized with phospholipids (e.g., DSPC) for controlled delivery in cell-based assays .

Q. What validation criteria are essential for ensuring reproducibility in this compound research?

  • Inter-laboratory calibration : Share standardized reference materials (e.g., NIST-certified cholesterol esters) to harmonize quantification across studies .
  • Data transparency : Publish raw MRM transitions, chromatograms, and QC data as supplementary materials to enable method replication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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